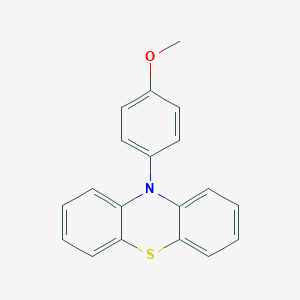

10-(4-Methoxyphenyl)-10h-phenothiazine

描述

10-(4-Methoxyphenyl)-10H-phenothiazine is a phenothiazine derivative characterized by a methoxyphenyl substituent at the N10 position of the phenothiazine core. Its synthesis typically involves Ullmann coupling between 4-iodoanisole and phenothiazine under optimized conditions, yielding 75% of the product . The methoxy group (-OCH₃) is an electron-donating substituent, which enhances the compound’s electron-rich nature, making it suitable for applications in organic semiconductors. For instance, it has been utilized in the development of crystallized organic semiconductors with enhanced bulk hole mobility . Structural confirmation is achieved via NMR, MS, and crystallography, with a molecular formula of C₁₉H₁₅NOS and a molecular weight of 305.39 g/mol .

准备方法

现有文献中并没有详细介绍化合物 T487 的制备方法。 已知该化合物是通过一系列涉及特定试剂和条件的有机反应合成的,以实现所需的分子结构。 工业生产方法可能包括对这些合成路线进行优化,以确保高产率和纯度。

化学反应分析

化合物 T487 经历了各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢。 常用试剂包括高锰酸钾和三氧化铬。

还原: 这种反应涉及添加氢气或去除氧气。 常用试剂包括氢化锂铝和硼氢化钠。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。 常用试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。

科学研究应用

Chemical Applications

Synthesis and Building Block:

10-(4-Methoxyphenyl)-10H-phenothiazine serves as a crucial building block in the synthesis of more complex organic molecules. It can be synthesized through methods such as Ullmann coupling, where 4-iodoanisole is reacted with phenothiazine to yield the compound in good yields (approximately 75%) . This compound can further undergo various reactions to produce derivatives with enhanced properties.

Material Science:

In material science, derivatives of this compound have been explored for their electronic properties. For example, studies have shown that phenothiazine-based compounds can exhibit enhanced hole mobility when used in organic electronic devices . The incorporation of the methoxyphenyl group enhances solubility and processability, making these compounds suitable for applications in organic photovoltaics and light-emitting diodes.

Biological Applications

Biochemical Probes:

The compound has been investigated for its ability to act as a biochemical probe due to its interaction with biological targets. Its phenothiazine moiety allows it to intercalate with DNA, potentially affecting gene expression and cellular proliferation . This property makes it a candidate for studying molecular interactions in biological systems.

Anticancer Activity:

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against liver cancer cell lines, showcasing its ability to inhibit cell proliferation . Furthermore, it has been screened alongside other phenothiazine derivatives for their effects on cholinesterase activity, indicating potential neuroprotective roles .

Medicinal Applications

Therapeutic Properties:

The compound is being explored for various therapeutic applications, including anti-inflammatory effects and potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease . Its ability to modulate neurotransmitter activities positions it as a candidate for treating psychiatric disorders as well.

Ferroptosis Inhibition:

Recent studies have identified phenothiazine derivatives as potential inhibitors of ferroptosis—a form of regulated cell death associated with oxidative stress and iron metabolism. The ability of these compounds to prevent ferroptosis suggests their utility in neurodegenerative diseases and acute injury models .

Data Summary

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; synthesized via Ullmann coupling. |

| Material Science | Enhanced hole mobility in organic electronics; suitable for photovoltaics and LEDs. |

| Biochemical Probes | Intercalation with DNA; potential effects on gene expression. |

| Anticancer Activity | Cytotoxic effects against liver cancer cell lines; modulation of cholinesterase activity. |

| Therapeutic Properties | Anti-inflammatory applications; potential treatments for psychiatric disorders. |

| Ferroptosis Inhibition | Prevents regulated cell death related to oxidative stress; implications in neurodegenerative diseases. |

Case Studies

- Cytotoxicity Screening: A study screened 28 phenothiazine derivatives against Hep3B and SkHep1 liver cancer cell lines, revealing significant cytotoxicity from certain compounds, including this compound .

- Neuroprotective Effects: In vivo studies using zebrafish models demonstrated that certain derivatives could inhibit cholinesterase activity without significant toxicity, suggesting therapeutic potential in neurological conditions .

- Material Development: Research on phenothiazine derivatives has led to the development of new materials with tailored electronic properties suitable for advanced applications in organic electronics .

作用机制

化合物 T487 的作用机制涉及其对 CXC 趋化因子受体 3 (CXCR3) 的选择性且有效的结合。 通过与该受体结合,T487 调节免疫系统反应,从而产生其抗炎作用。 涉及的分子靶点和途径包括抑制趋化因子信号通路,从而减少免疫细胞的募集和活化 .

相似化合物的比较

Phenothiazine derivatives exhibit diverse properties depending on substituent type, position, and side-chain modifications. Below is a systematic comparison:

Structural Modifications and Electronic Properties

- 10-(4-Methoxyphenyl)-10H-phenothiazine: Substituent: 4-Methoxyphenyl at N10. Electronic Effect: Electron-donating methoxy group increases electron density, improving charge transport in semiconductors . Applications: Organic electronics, photovoltaic materials.

- 3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine (C₁₈H₁₀Br₃NS): Substituents: Bromine atoms at C3, C7, and 4-bromophenyl at N10. Applications: Not explicitly stated, but brominated phenothiazines are often intermediates in drug synthesis .

- 10-(Perfluoropyridin-4-yl)-10H-phenothiazine (C₁₇H₈F₅NS): Substituent: Perfluoropyridinyl at N10. Electronic Effect: Strong electron-withdrawing fluorine atoms enhance oxidative stability. Applications: High-performance materials requiring resistance to degradation .

Pharmaceutical Derivatives

- Chlorpromazine (2-Chloro-10-(3-dimethylaminopropyl)-10H-phenothiazine): Substituents: Chlorine at C2 and dimethylaminopropyl chain at N10. Applications: Antipsychotic drug; the dimethylaminopropyl side chain is critical for dopamine receptor binding . Contrast: The methoxyphenyl derivative’s lack of a basic side chain limits its use in neuroscience applications.

- 4-Chloro-10H-phenothiazine: Substituent: Chlorine at C4. Applications: Intermediate in synthesizing Prochlorperazine, an antiemetic drug .

生物活性

10-(4-Methoxyphenyl)-10H-phenothiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Ullmann coupling reaction between 4-iodoanisole and phenothiazine, yielding the compound in good overall yields (approximately 75%) . The structural formula can be represented as follows:

This compound features a phenothiazine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Emerging studies suggest that phenothiazine derivatives, including this compound, exhibit anticancer properties . Research indicates that these compounds can modulate neurotransmitter activities and possess cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that certain phenothiazines can induce cell death in liver cancer cells .

| Compound | Activity | Cell Type | Mechanism |

|---|---|---|---|

| This compound | Cytotoxic | Liver cancer cells | Modulation of cholinesterase activity |

| Other Phenothiazines | Cytotoxic | Neuroblastoma, glioma | Induction of apoptosis |

Neuroprotective Effects

In addition to anticancer effects, this compound has been studied for its neuroprotective properties. It has been shown to modulate cholinergic signaling pathways, which are crucial for cognitive functions. The inhibition of acetylcholinesterase (AChE) activity by this compound suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The mechanism of action of this compound involves several pathways:

- Cholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through modulation of various signaling cascades, leading to cell cycle arrest and increased cell death.

- Antioxidant Activity : The methoxy group may contribute to its antioxidant properties, further supporting cellular health and reducing oxidative stress.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- A study involving zebrafish embryos demonstrated that this compound exhibited low toxicity while significantly modulating cholinesterase activity . This suggests a favorable safety profile for potential therapeutic use.

- Another investigation focused on its cytotoxic effects against liver cancer cells found that the compound could significantly reduce cell viability while maintaining low toxicity levels in non-cancerous cells .

Future Directions

Research on this compound is ongoing, with several promising avenues:

- Further Exploration of Anticancer Mechanisms : Understanding the specific pathways through which this compound induces apoptosis could lead to enhanced therapeutic strategies.

- Development of Derivatives : Modifying the chemical structure may yield compounds with improved efficacy and selectivity against specific cancer types or neurodegenerative conditions.

- Clinical Trials : Conducting clinical trials will be essential to establish safety and efficacy in human subjects.

常见问题

Basic Questions

Q. What are the established synthetic methods for 10-(4-Methoxyphenyl)-10H-phenothiazine, and what are their typical yields?

The primary synthetic route involves Sonogashira cross-coupling between 10-ethynyl-10H-phenothiazine and 1-iodo-4-nitrobenzene (or analogous aryl halides). A typical protocol includes:

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.

- Solvent system: THF/triethylamine (1:1 v/v).

- Reaction time: 20 hours under inert atmosphere.

- Purification: Gel permeation chromatography. Reported yields are low (e.g., 6.9% for the nitro derivative), suggesting optimization of catalyst loading or alternative coupling conditions (e.g., microwave-assisted synthesis) may improve efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- ¹H NMR : Assign aromatic protons (δ = 7.10–8.21 ppm) and methoxy groups (δ ≈ 3.8–4.0 ppm) to confirm substitution patterns .

- X-ray crystallography : Determine molecular conformation, bond angles, and crystal packing. For example, triclinic space group P1 with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, and angles α = 81.632°, β = 81.394°, γ = 66.649° .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., Mr = 344.39 for the nitro derivative) .

Table 1: Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space group | Triclinic, P1 |

| Unit cell dimensions | a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å |

| Unit cell angles | α = 81.632°, β = 81.394°, γ = 66.649° |

| Refinement residuals | R = 0.037, wR = 0.100 |

Q. What are the common challenges in crystallizing this compound derivatives?

- Solvent selection : Slow evaporation of dichloromethane solutions is effective for obtaining single crystals .

- Conformational flexibility : The phenothiazine core may adopt non-planar geometries, requiring careful refinement of torsion angles (e.g., C–S–C–C dihedral angles ≈ 175–178°) .

Advanced Research Questions

Q. How can researchers optimize the Sonogashira coupling reaction to improve yields?

- Catalyst tuning : Replace Pd(PPh₃)₄ with more active catalysts like PdCl₂(PPh₃)₂ or employ ligand-free conditions.

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Temperature control : Increase reaction temperature (e.g., 80°C) while monitoring decomposition.

- Purification : Use flash chromatography instead of gel permeation to reduce product loss .

Q. What strategies resolve conformational ambiguities in the phenothiazine core observed via X-ray diffraction?

- SHELXL refinement : Apply restraints for flexible groups (e.g., methoxyphenyl substituents) and validate using R₁ and wR₂ residuals .

- Torsion angle analysis : Compare experimental values (e.g., C7–C8–C9–C10 = −175.11°) with DFT-optimized geometries to identify deviations .

- Dynamic disorder modeling : Use PART instructions in SHELXL to account for overlapping atomic positions .

Q. How do structural modifications at the 4-methoxyphenyl group influence electronic properties and bioactivity?

- Electron-withdrawing groups (e.g., nitro): Reduce HOMO-LUMO gaps, enhancing charge-transfer interactions (observed in UV-vis spectra) .

- Bulkier substituents : Introduce steric hindrance, potentially altering binding affinity in biological targets (e.g., histone deacetylase inhibition) .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict substituent effects on redox potentials .

Q. What methodologies analyze π-π interactions in the crystal packing of this compound?

- Mercury software : Calculate centroid-to-centroid distances (e.g., 3.8–4.2 Å for overlapping aryl rings) and dihedral angles between stacked moieties .

- Hirshfeld surface analysis : Quantify contribution of C–H···π and π-π contacts to overall crystal stability .

Q. How can researchers reconcile discrepancies between computational predictions and experimental NMR data?

- Solvent correction : Apply implicit solvent models (e.g., PCM for CDCl₃) in DFT calculations to improve chemical shift accuracy.

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational averaging in solution .

- Cross-validation : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors .

Table 2: Representative ¹H NMR Data (from )

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4-nitrophenyl) | 8.21 | d | 9.0 |

| Aromatic (phenothiazine) | 7.10–7.48 | t/d | 6.5–7.3 |

属性

IUPAC Name |

10-(4-methoxyphenyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABNHQJAAXYGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。